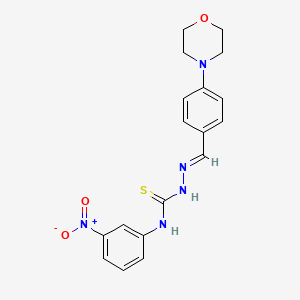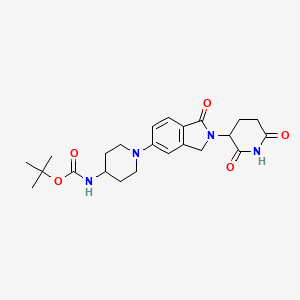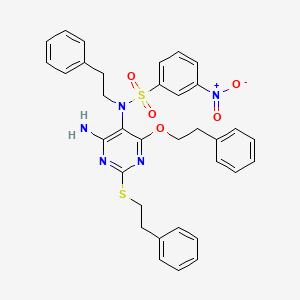![molecular formula C43H45F3N8O6 B15137106 6-(2,2-difluorocyclopropyl)-N-[2-[1-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperidin-4-yl]-8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-6-yl]pyridine-2-carboxamide](/img/structure/B15137106.png)
6-(2,2-difluorocyclopropyl)-N-[2-[1-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperidin-4-yl]-8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-6-yl]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 6-(2,2-difluorocyclopropyl)-N-[2-[1-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperidin-4-yl]-8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-6-yl]pyridine-2-carboxamide is a complex organic molecule with potential applications in medicinal chemistry. This compound features multiple functional groups, including fluorinated cyclopropyl, imidazo[1,2-a]pyridine, and pyridine-2-carboxamide moieties, which contribute to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. A general synthetic route may include:
Formation of the 2,2-difluorocyclopropyl moiety: This can be achieved through the reaction of a suitable precursor with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Construction of the imidazo[1,2-a]pyridine core: This step may involve the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with an aldehyde or ketone in the presence of an acid catalyst.
Attachment of the piperidinyl and isoindolinone groups: This can be accomplished through nucleophilic substitution reactions, where the piperidinyl and isoindolinone groups are introduced using appropriate nucleophiles and electrophiles.
Final coupling and functional group modifications: The final steps involve coupling the various fragments together and performing any necessary functional group modifications to obtain the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The presence of multiple nitrogen atoms and aromatic rings makes the compound susceptible to oxidation reactions, which can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorinated cyclopropyl and aromatic rings can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the imidazo[1,2-a]pyridine core may yield N-oxides, while reduction of the carbonyl groups may produce alcohols or amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules, particularly those with fluorinated and heterocyclic structures.
Biology: As a probe for studying biological processes involving fluorinated compounds and heterocyclic systems.
Medicine: As a potential therapeutic agent, particularly in the development of drugs targeting specific biological pathways or receptors.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of this compound is likely to involve interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. The fluorinated cyclopropyl and imidazo[1,2-a]pyridine moieties may enhance binding affinity and selectivity for these targets, leading to modulation of biological pathways and therapeutic effects.
類似化合物との比較
Similar Compounds
6-(2,2-difluorocyclopropyl)-N-[2-[1-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperidin-4-yl]-8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-6-yl]pyridine-2-carboxamide analogs: Compounds with similar structures but different substituents on the imidazo[1,2-a]pyridine or piperidinyl groups.
Fluorinated heterocycles: Compounds containing fluorinated cyclopropyl or imidazo[1,2-a]pyridine moieties, which may exhibit similar chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, including the fluorinated cyclopropyl, imidazo[1,2-a]pyridine, and pyridine-2-carboxamide moieties. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
特性
分子式 |
C43H45F3N8O6 |
|---|---|
分子量 |
826.9 g/mol |
IUPAC名 |
6-(2,2-difluorocyclopropyl)-N-[2-[1-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperidin-4-yl]-8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-6-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C43H45F3N8O6/c1-42(2,60)35-32(49-38(56)30-5-3-4-29(47-30)28-19-43(28,45)46)22-53-21-31(48-37(53)36(35)44)24-12-14-51(15-13-24)20-23-10-16-52(17-11-23)25-6-7-26-27(18-25)41(59)54(40(26)58)33-8-9-34(55)50-39(33)57/h3-7,18,21-24,28,33,60H,8-17,19-20H2,1-2H3,(H,49,56)(H,50,55,57) |
InChIキー |
WIFFXHPUQAHTBH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=C(C2=NC(=CN2C=C1NC(=O)C3=CC=CC(=N3)C4CC4(F)F)C5CCN(CC5)CC6CCN(CC6)C7=CC8=C(C=C7)C(=O)N(C8=O)C9CCC(=O)NC9=O)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-tert-butyl-1-(3,5-dichlorophenyl)-8-[1-(2-hydroxyethyl)pyrazol-4-yl]-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B15137064.png)


![2-[3-(4,5-diphenyl-1H-imidazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B15137079.png)




![1-[(3S)-1-(1-adamantylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-3-yl]-3-phenylurea](/img/structure/B15137107.png)
![N-(4-(3-(4-(4-Morpholinopyrido[3,2-d]pyrimidin-2-yl)phenyl)ureido)phenyl)acetamide](/img/structure/B15137117.png)

